

Gas chromatography-mass spectrometry (GC-MS) analysis of Linalyl butyrate

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Compound of Interest

Compound Name: Linalyl butyrate

Cat. No.: B1205819

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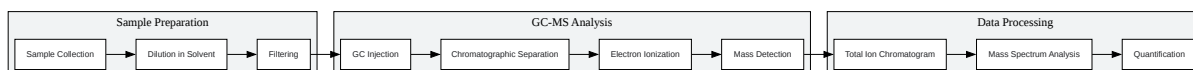
Application Note: High-Sensitivity GC-MS Analysis of Linalyl Butyrate

Introduction

Linalyl butyrate is an acyclic monoterpenoid ester known for its characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industries.^{[1][2]} It is found in various natural sources, including lavender oil. Accurate and sensitive quantification of **Linalyl butyrate** is crucial for quality control in essential oil production, fragrance formulation, and food additive monitoring. This application note presents a detailed protocol for the analysis of **Linalyl butyrate** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **Linalyl butyrate** is depicted below.



[Click to download full resolution via product page](#)GC-MS analysis workflow for **Linalyl butyrate**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **Linalyl butyrate**.

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₂₄ O ₂	[3]
Molecular Weight	224.34 g/mol	[3]
CAS Registry Number	78-36-4	[4]
Kovats Retention Index (Standard non-polar)	1402, 1408.2, 1420	[3]
Mass Spectrometry Data (EI-MS)		
m/z 93.0	99.99 (Base Peak)	[3]
m/z 43.0	56.33	[3]
m/z 41.0	49.65	[3]
m/z 71.0	45.48	[3]
m/z 80.0	43.05	[3]

Experimental Protocols

Sample Preparation

A simplified sample preparation protocol is often sufficient for the analysis of **Linalyl butyrate** in matrices like essential oils or fragrance mixtures.

- **Sample Dilution:** Accurately weigh 100 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.

- Solvent Addition: Dilute the sample to the mark with a suitable solvent such as ethyl acetate or hexane.
- Homogenization: Vortex the mixture for 1 minute to ensure homogeneity.
- Filtering: Filter the diluted sample through a 0.45 μm syringe filter into a GC vial.

For more complex matrices, a more extensive sample preparation, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be required to remove interfering compounds.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Linalyl butyrate**.

Gas Chromatograph (GC) Parameters:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 μm film thickness
- Injection Port Temperature: 250 $^{\circ}\text{C}$
- Injection Mode: Split (split ratio 50:1)
- Injection Volume: 1 μL
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes
 - Ramp: 5 $^{\circ}\text{C}/\text{min}$ to 240 $^{\circ}\text{C}$
 - Hold: 5 minutes at 240 $^{\circ}\text{C}$

Mass Spectrometer (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)[3]

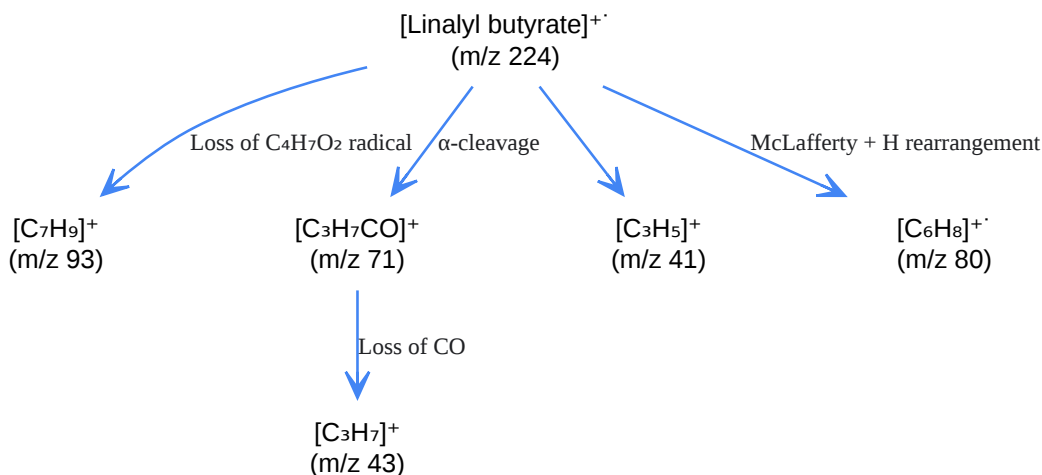
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-300
- Scan Mode: Full Scan

Data Analysis

- Peak Identification: Identify the **Linalyl butyrate** peak in the total ion chromatogram (TIC) based on its retention time.
- Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern should be consistent with the data presented in the quantitative summary table.
- Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of **Linalyl butyrate**. The peak area of the target ion (m/z 93) can be used for quantification.

Fragmentation Pathway

The fragmentation of **Linalyl butyrate** under electron ionization follows predictable pathways for esters. The major observed ions can be rationalized by alpha-cleavages and McLafferty rearrangements.



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Proposed fragmentation of **Linalyl butyrate** in EI-MS.

This application note provides a comprehensive framework for the GC-MS analysis of **Linalyl butyrate**. The provided protocols and data can be adapted to specific laboratory instrumentation and sample matrices to achieve accurate and reliable results for research, quality control, and drug development purposes.

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